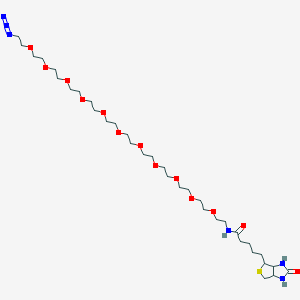

alpha-Biotin-omega-azido 23(ethylene glycol)

Overview

Description

Alpha-Biotin-omega-azido 23(ethylene glycol) is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound consists of a biotin moiety linked to an azido group through a 23-unit ethylene glycol chain. The biotin moiety is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The azido group, on the other hand, is a versatile functional group that can participate in click chemistry reactions, particularly the Huisgen cycloaddition reaction.

Mechanism of Action

Target of Action

Biotin-PEG11-CH2CH2N3, also known as alpha-Biotin-omega-azido 23(ethylene glycol), is primarily used for the biotinylation of proteins . The compound’s primary targets are proteins, particularly those with primary amine groups . These proteins play a crucial role in various biological processes, including cellular signaling, immune responses, and metabolic reactions.

Mode of Action

The compound interacts with its protein targets through a process called biotinylation . This involves the formation of an amide bond between the primary amine group of the protein and the carboxyl group of the compound . The process is facilitated by a water-soluble carbodiimide crosslinker, EDC . This interaction results in the labeling of the protein with biotin, which can then be detected or isolated using avidin or streptavidin probes and resins .

Biochemical Pathways

The biotinylation of proteins affects various biochemical pathways. Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to targeted substrates . These processes are critical for several metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids .

Pharmacokinetics

Studies on biotin, a component of the compound, suggest that it is rapidly cleared from the circulation, mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose

Result of Action

The primary result of the action of Biotin-PEG11-CH2CH2N3 is the biotinylation of proteins . This allows for targeted labeling with biotin, facilitating the detection and isolation of specific proteins . The compound’s action can also result in the formation of new protein complexes, contributing to the understanding of protein function and interaction .

Action Environment

The action of Biotin-PEG11-CH2CH2N3 can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its polyethylene glycol (PEG) spacer arm, can affect its distribution and interaction with proteins . Additionally, the pH and temperature of the environment can impact the efficiency of the biotinylation process . Understanding these factors is crucial for optimizing the use of Biotin-PEG11-CH2CH2N3 in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves the following steps:

Synthesis of Biotin-PEG Intermediate: The first step involves the conjugation of biotin to a polyethylene glycol (PEG) chain. This is usually achieved through an esterification or amidation reaction.

Introduction of Azido Group: The terminal hydroxyl group of the PEG chain is then converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of alpha-Biotin-omega-azido 23(ethylene glycol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Biotin-omega-azido 23(ethylene glycol) can undergo various chemical reactions, including:

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in the Huisgen cycl

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRQYMCASPBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64N6O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)